molecular formula C12H8BrF2NO2 B596377 4-Bromo-7,8-difluoroquinoline-3-carboxylic acid ethyl ester CAS No. 1242260-86-1

4-Bromo-7,8-difluoroquinoline-3-carboxylic acid ethyl ester

Cat. No.: B596377
CAS No.: 1242260-86-1
M. Wt: 316.102
InChI Key: GTLNXTYDIGUEBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-7,8-difluoroquinoline-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C12H8BrF2NO2 and a molecular weight of 316.1 g/mol. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of bromine and fluorine atoms in its structure makes it a valuable compound in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7,8-difluoroquinoline-3-carboxylic acid ethyl ester typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the quinoline core structure.

    Fluorination: The fluorine atoms are introduced at the 7 and 8 positions using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Esterification: The carboxylic acid group at the 3-position is esterified using ethanol and a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7,8-difluoroquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce more complex quinoline-based compounds .

Scientific Research Applications

4-Bromo-7,8-difluoroquinoline-3-carboxylic acid ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of new pharmaceuticals targeting specific diseases.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-7,8-difluoroquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes and receptors. This interaction can inhibit the activity of target enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester
  • 7,8-Difluoroquinoline-3-carboxylic acid
  • 4-Bromo-7,8-difluoroquinoline

Uniqueness

4-Bromo-7,8-difluoroquinoline-3-carboxylic acid ethyl ester is unique due to the specific positions of the bromine and fluorine atoms on the quinoline ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

CAS No.

1242260-86-1

Molecular Formula

C12H8BrF2NO2

Molecular Weight

316.102

IUPAC Name

ethyl 4-bromo-7,8-difluoroquinoline-3-carboxylate

InChI

InChI=1S/C12H8BrF2NO2/c1-2-18-12(17)7-5-16-11-6(9(7)13)3-4-8(14)10(11)15/h3-5H,2H2,1H3

InChI Key

GTLNXTYDIGUEBM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C2C(=C1Br)C=CC(=C2F)F

Origin of Product

United States

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